molecular formula C13H22Cl2N2 B13311330 (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

Cat. No.: B13311330
M. Wt: 277.23 g/mol
InChI Key: QFYKJDHVUCCZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride (CAS: 1235058-59-9) is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a dimethylamino substituent at the 3-position. Its molecular formula is C₁₃H₂₂Cl₂N₂, and it has a molecular weight of 277.23 g/mol . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability, which is advantageous for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H

InChI Key

QFYKJDHVUCCZDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Reductive Amination

Step 1: Formation of the Pyrrolidine Core

  • Starting from a suitable precursor such as pyrrolidine or pyrrolidine derivatives, the core ring is constructed through cyclization reactions, often involving amino acids or their derivatives.
  • An example involves the cyclization of amino alcohols or amino acids under acidic or basic conditions to form the pyrrolidine ring with control over stereochemistry.

Step 2: Benzylation of the Nitrogen

  • The pyrrolidine nitrogen is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride, leading to N-benzylpyrrolidine.

Step 3: Introduction of the Dimethylamino Group

  • The 3-position is functionalized via nucleophilic substitution or reductive amination.
  • One common approach is to react the N-benzylpyrrolidine with methylamine derivatives under conditions favoring selective substitution at the 3-position.
  • Alternatively, the amino group can be introduced through a reductive amination of a suitable aldehyde or ketone precursor.

Step 4: Stereoselective Control

  • Stereochemistry at the 3-position is achieved via chiral auxiliaries, chiral catalysts, or stereoselective reduction steps.
  • For example, asymmetric hydrogenation or chiral pool synthesis starting from enantiomerically pure precursors ensures the (R)-configuration.

Step 5: Salt Formation

  • The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic solvent, yielding the final compound.

Specific Patent-Backed Methods

Method from CN101955457A (2010):

  • Involves reacting (R)-1-benzyl-3-amino-pyrrolidine with tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as methyl alcohol.
  • The process includes protection of amino groups, followed by functionalization at the 3-position, and subsequent deprotection and salt formation.
  • Reaction conditions typically involve temperatures between 20°C and 60°C, with solvents like methanol, ethanol, or dichloromethane, and reaction times spanning 4–48 hours.

Method from EP3015456A1 (2014):

  • Focuses on the synthesis of pyrrolidine derivatives via multi-step reactions involving protected intermediates.
  • Utilizes asymmetric synthesis techniques, such as chiral catalysis, to ensure the (R)-stereochemistry.
  • The process involves the use of specific chiral auxiliaries and reductive steps to achieve high stereoselectivity.

Method from US20040236118A1 (2002):

  • Employs stereoselective synthesis using Evans' methodology for chiral pyrrolidine derivatives.
  • The process involves asymmetric alkylation and reduction steps, often using chiral auxiliaries like oxazolidinones, to control stereochemistry at the 3-position.
  • The method emphasizes cost-effectiveness and scalability, avoiding hazardous intermediates such as azides.

Alternative Routes

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reactions Stereoselectivity Solvents Reaction Conditions Yield (%) References
CN101955457A (R)-1-benzyl-3-amino-pyrrolidine Boc protection, functionalization High (via chiral auxiliaries) Methanol, dichloromethane 20-60°C, 4-48h ~70-85
EP3015456A1 Protected pyrrolidine derivatives Asymmetric catalysis Excellent (chiral catalysts) Tetrahydrofuran, dichloromethane Room temp, controlled >80
US20040236118A1 Racemic precursors Asymmetric alkylation, reduction High (Evans method) Ethyl acetate, THF -78°C to room temp 63-67

Notes on Scalability and Industrial Relevance

  • The methods utilizing chiral auxiliaries and asymmetric catalysis are preferred for large-scale synthesis due to their high stereoselectivity and reproducibility.
  • Avoidance of hazardous intermediates such as azides enhances safety and feasibility in industrial settings.
  • Process optimization, including solvent choice and reaction temperature, is crucial to maximize yield and purity.

Chemical Reactions Analysis

2.1. Asymmetric Catalysis

Acts as a chiral ligand in metal-catalyzed reactions (e.g., ruthenium or nickel complexes) to induce enantioselectivity. For example:

  • Photocatalytic enantio-selective reductive coupling of aromatic aldehydes with nitrones, yielding vicinal hydroxyl amino alcohols .

  • Cross-coupling reactions with aryl halides (e.g., nickel-catalyzed couplings) to form biologically active derivatives .

2.2. Cross-Coupling and Alkylation

Participates in C–C bond formation under transition metal catalysis:

  • Aryl halide to toluene derivatives : Dimethylzinc in DMF with bis-(triphenylphosphine)nickel(II) dichloride .

  • Aldol reactions : Condensation with pyrrolidone derivatives using LHMDS or NaHMDS as bases .

2.3. Functional Group Transformations

  • Reductive amination : Conversion of aldehyde derivatives to amines using sodium bis(2-methoxyethoxy)aluminumhydride .

  • Silylation : Protection of amine groups with t-BuSiCl to stabilize intermediates .

3.1. Pharmaceutical Development

  • Chiral catalyst/ligand : Used in asymmetric synthesis of antidepressants via metal-catalyzed pathways .

  • Intermediate in drug synthesis : Precursor for oxadiazolylthiazole and xanthone derivatives with biological activity.

3.2. Structural Modifications

  • N-atom removal : Skeletal modification to nonpolar linear dienes via deconstruction processes.

  • Lactam formation : Regioselective isomerization to five-membered lactams for therapeutic applications .

Comparative Analysis with Related Compounds

Feature(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride(S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine(S)-3-(Dimethylamino)pyrrolidine
Chirality R-configuration at the pyrrolidine ringS-configurationNo stereocenter
Substituents Benzyl group + dimethylamino groupBenzyl group + dimethylamino groupDimethylamino group only
Applications Asymmetric catalysis, pharmaceutical intermediatesChiral ligand in organometallic reactionsReactant for biologically active derivatives
Reactivity High (due to basicity and chiral center)ModerateModerate

Data adapted from structural comparisons in.

5.1. Mechanism of Action

  • Biological interactions : Selective binding to enzymes/receptors via its chiral center and basic dimethylamino group.

  • Asymmetric induction : Acts as a chiral auxiliary in transition metal-catalyzed reactions (e.g., nickel-mediated couplings) .

5.2. Stability and Handling

  • Solubility : Enhanced in polar solvents due to dihydrochloride salt form .

  • Reactivity : Vigorous reactions with strong oxidizers; stable under standard conditions.

Scientific Research Applications

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, closely related to 1-Benzyl-3-(dimethylamino)pyrrolidine, is valuable in several research applications, especially in pharmaceutical development, neuroscience, organic synthesis, analytical chemistry, and cosmetic formulations .

Related Research

While the search results do not specifically focus on the "(R)" enantiomer or dihydrochloride salt of 1-Benzyl-3-(dimethylamino)pyrrolidine, they do highlight the broader applications of pyrrolidine derivatives and piperazines in drug synthesis and development:

  • Piperazine Derivatives: Piperazine-containing drugs have been approved by the FDA for treating conditions such as thrombocytopenia and chemotherapy-induced nausea and vomiting .
  • Pyrrolidine Derivatives: Pyrrolidine derivatives are valuable as antimicrobial agents, particularly carbapenem derivatives with a 2-substituted pyrrolidine-4-thio group .
  • NAPE-PLD Inhibitors: Research into N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) inhibitors has shown that modifying substituents on a molecule with a pyrrolidine group can significantly increase inhibitory potency . For example, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine group increased activity tenfold, leading to the development of LEI-401, a nanomolar potent inhibitor .

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the dimethylamino group modulates its electronic properties. This dual functionality allows the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Parameter This compound Levocetirizine Dihydrochloride
CAS Number 1235058-59-9 130018-87-0
Molecular Formula C₁₃H₂₂Cl₂N₂ C₂₁H₂₅ClN₂O₃·2HCl
Molecular Weight 277.23 g/mol 461.81 g/mol
Core Structure Pyrrolidine ring with benzyl and dimethylamino groups Piperazine ring with chlorophenyl and acetic acid groups
Key Functional Groups Tertiary amine, benzyl substituent Carboxylic acid, chlorophenyl, piperazine
Salt Form Dihydrochloride Dihydrochloride
Therapeutic Class Not explicitly reported Antihistamine (H₁-receptor antagonist)

Key Differences and Implications

Structural Complexity: The target compound features a pyrrolidine backbone, which is smaller and less conformationally flexible than the piperazine ring in levocetirizine dihydrochloride. This difference may influence binding affinity to biological targets, as piperazine derivatives like levocetirizine are optimized for histamine receptor interaction .

Molecular Weight and Solubility :

  • The lower molecular weight of the target compound (277.23 vs. 461.81 g/mol) suggests greater ease in synthetic modification and possibly enhanced diffusion across biological barriers. However, the dihydrochloride salt in both compounds ensures moderate-to-high aqueous solubility, critical for formulation .

Pharmacological Relevance: Levocetirizine dihydrochloride is a well-established antihistamine, with its chlorophenyl and acetic acid moieties critical for H₁-receptor antagonism. In contrast, the target compound’s benzyl and dimethylamino groups may favor interactions with adrenergic or dopaminergic receptors, though this requires experimental validation .

Biological Activity

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral compound that has garnered attention in both pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of (R)-1-benzyl-3-dimethylaminopyrrolidine with hydrochloric acid, resulting in the formation of the dihydrochloride salt. The synthesis typically employs anhydrous solvents and controlled temperatures to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, modulating various biochemical pathways. Its chiral nature allows for selective interactions with biological targets, which can lead to distinct pharmacological effects compared to its enantiomer, (S)-1-benzyl-3-dimethylaminopyrrolidine dihydrochloride .

Pharmacological Effects

Research indicates that this compound exhibits significant effects on the central nervous system. It is being investigated for its potential role as a precursor in the development of drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating conditions such as depression and anxiety .

Case Studies

Several studies have explored the compound's interactions within biological systems:

  • Neurotransmitter Modulation : In vitro studies have shown that this compound can influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .
  • Cancer Research : Preliminary findings suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in certain cancer cell lines. For instance, modifications to the dimethylamino group have shown enhanced activity against various cancer types, indicating a structure-activity relationship that warrants further investigation .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotes
(S)-1-Benzyl-3-dimethylaminopyrrolidinePotentially different pharmacological effectsEnantiomer may exhibit opposite effects
1-Benzyl-3-dimethylaminopyrrolidineUsed as a synthetic intermediateLacks the dihydrochloride form
LEI-401Potent inhibitor in NAPE-PLD studiesDemonstrated significant effects on behavior in mice

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Enzyme Interaction : It has been shown to interact with NAPE-PLD, an enzyme involved in lipid metabolism, suggesting implications for metabolic disorders .
  • Behavioral Studies : In vivo experiments indicate that administration of this compound can alter emotional behavior in animal models, supporting its role in psychiatric research .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, and how can enantiomeric purity be validated?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, a pyrrolidine precursor can be functionalized via reductive amination using a chiral benzylamine derivative. Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column or polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?

  • Methodology : Store in a desiccator under inert gas (e.g., argon) at −20°C to minimize hygroscopic degradation. Use anhydrous solvents for dissolution. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Avoid skin contact and work in a fume hood to reduce inhalation risks .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm proton environments and stereochemistry (e.g., diastereotopic protons in the pyrrolidine ring).
  • MS : High-resolution MS (HRMS) for molecular weight verification (C₁₃H₂₂Cl₂N₂, 277.23 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection for purity assessment. Chiral columns validate enantiopurity .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodology :

  • Test catalytic activity in model reactions (e.g., asymmetric aldol or hydrogenation reactions).
  • Compare enantioselectivity with known ligands (e.g., BINAP or Josiphos derivatives) using kinetic resolution studies.
  • X-ray crystallography or computational modeling (DFT) to analyze ligand-metal coordination geometry .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays for this compound?

  • Methodology :

  • Assay Validation : Ensure consistent purity (>98% via HPLC) and stereochemical integrity (chiral HPLC).
  • Dose-Response Analysis : Use standardized protocols (e.g., IC₅₀ determination with triplicate replicates).
  • Receptor Profiling : Screen against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects. Reference Rho-kinase inhibitor studies for methodological parallels .

Q. How to design dose-response experiments to determine the compound’s efficacy in modulating neurotransmitter systems?

  • Methodology :

  • In Vitro Models : Use primary neuronal cultures or transfected cell lines expressing target receptors (e.g., dopamine or serotonin receptors).
  • Concentration Range : Test log-scale concentrations (e.g., 1 nM–100 µM) with positive/negative controls (e.g., SCH 23390 for dopamine D₁ receptors).
  • Data Analysis : Apply nonlinear regression (e.g., Hill equation) and mixed-effect models to account for variability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Safety Compliance : Adhere to waste disposal regulations for halogenated compounds. Partner with certified waste management services for disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.